molecular formula C31H20ClN3O5S B11036571 [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11036571
M. Wt: 582.0 g/mol
InChI Key: ZGCAFGYHNACVHA-UHFFFAOYSA-N
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Description

The compound [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a triazatetracyclo core with a benzothiophene carboxylate moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the triazatetracyclo core, which is achieved through a series of cyclization reactions involving appropriate precursors. The benzothiophene carboxylate moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent product quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can modify the triazatetracyclo core, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the benzothiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Preliminary studies indicate it may have anti-cancer, anti-inflammatory, or antimicrobial properties, although further research is needed to confirm these effects.

Industry

In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatetracyclo derivatives and benzothiophene carboxylates. Examples include:

  • [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate analogs with different substituents on the benzothiophene ring.
  • Other triazatetracyclo compounds with varying degrees of methylation and oxidation states.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of both the triazatetracyclo core and the benzothiophene carboxylate moiety provides a unique set of chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C31H20ClN3O5S

Molecular Weight

582.0 g/mol

IUPAC Name

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C31H20ClN3O5S/c1-34-28-23(29(37)35(2)31(34)39)21(22-25(33-28)17-7-3-4-8-18(17)26(22)36)15-11-13-16(14-12-15)40-30(38)27-24(32)19-9-5-6-10-20(19)41-27/h3-14,21,33H,1-2H3

InChI Key

ZGCAFGYHNACVHA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)C6=C(C7=CC=CC=C7S6)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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